molecular formula C23H16FNO2 B2697342 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866344-49-2

3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2697342
CAS No.: 866344-49-2
M. Wt: 357.384
InChI Key: CMTRVTHQDIUNNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic fluorinated quinolin-4-one derivative designed for advanced chemical and pharmacological research. The compound's structure features a 1,4-dihydroquinolin-4-one core substituted at the 1-position with a 3-fluorobenzyl group and at the 3-position with a benzoyl group. This specific arrangement of electron-withdrawing and aromatic substituents is characteristic of a class of molecules investigated for their potential to interact with key biological targets. Quinolin-4-one derivatives are a recognized scaffold in medicinal chemistry, with documented scientific interest in their interaction with the Translocator Protein (TSPO), an important biomarker upregulated in neuroinflammatory conditions . Research into similar compounds highlights their utility as building blocks in organic synthesis and their potential in developing probes for studying disease mechanisms. The presence of fluorine atoms on this molecule may enhance its binding affinity and metabolic stability, making it a valuable compound for structure-activity relationship (SAR) studies. This product is offered For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-benzoyl-1-[(3-fluorophenyl)methyl]quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FNO2/c24-18-10-6-7-16(13-18)14-25-15-20(22(26)17-8-2-1-3-9-17)23(27)19-11-4-5-12-21(19)25/h1-13,15H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTRVTHQDIUNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-fluorobenzylamine with benzoyl chloride to form an intermediate, which is then cyclized with an appropriate reagent to yield the final quinolinone structure. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinolinone to its corresponding dihydroquinoline.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Substituent Analysis and Electronic Effects

The table below highlights key structural analogs and their substituent-driven properties:

Compound Name Core Structure 1-Substituent 3-Substituent Notable Features
Target Compound 1,4-Dihydroquinolin-4-one 3-Fluorophenylmethyl Benzoyl Balanced lipophilicity; fluorine enhances electronegativity
3-[(3-Chlorophenyl)sulfonyl]-7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)-quinolin-4-one Quinolin-4-one 4-Methylbenzyl 3-Chlorophenylsulfonyl Sulfonyl group (strong electron-withdrawing); diethylamino enhances solubility
3-Benzoyl-1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one 1,4-Dihydroquinolin-4-one 4-Chlorophenylmethyl Benzoyl Chlorine (bulkier than F); dimethoxy groups increase electron density
1-(3-Ethoxy-4-hydroxyphenyl)-1,4-dihydro-benzo[f]quinolin-3(2H)-one Benzo[f]quinolin-3(2H)-one 3-Ethoxy-4-hydroxyphenyl Fused aromatic system; ethoxy/hydroxy groups improve H-bonding potential
2-(2H-1,3-Benzodioxol-5-yl)-1-methyl-1,4-dihydroquinolin-4-one 1,4-Dihydroquinolin-4-one Methyl 1,3-Benzodioxol-5-yl Polar benzodioxol group; methyl reduces steric hindrance

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 3-fluorophenylmethyl group is less electronegative than the 3-chlorophenylsulfonyl substituent in , which may reduce reactivity but improve metabolic stability.
  • In contrast, the methyl group in offers minimal steric hindrance.
  • Ring Modifications: The benzo[f]quinolinone core in introduces a larger fused aromatic system, likely reducing conformational flexibility compared to the simpler quinolinone scaffold.
2.2 Physicochemical and Pharmacokinetic Implications
  • Lipophilicity: The benzoyl group in the target compound and enhances lipophilicity, favoring membrane permeability. However, the sulfonyl group in and benzodioxol in introduce polarity, which may improve aqueous solubility.
  • Metabolic Stability: Fluorine in the target compound may mitigate oxidative metabolism, whereas the ethoxy group in could undergo demethylation, increasing metabolic liability.
  • Synthetic Accessibility: highlights that N-alkyl-3-aroyl derivatives like the target compound are synthesized via established routes, but sulfonyl or fused-ring analogs (e.g., ) may require more complex protocols .

Biological Activity

3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of quinoline derivatives. Quinoline and its derivatives are recognized for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties. This article delves into the biological activity of this specific compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is C24H18FNO2C_{24}H_{18}FNO_2. Its structural features include a benzoyl group, a fluorophenylmethyl group, and a dihydroquinolinone core. These characteristics suggest potential pharmacological significance due to the electron-withdrawing nature of the fluorine atom and the structural complexity provided by the quinolinone framework.

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer activity. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance:

  • Cell Line Studies : In vitro studies have demonstrated that 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one can inhibit the growth of breast cancer cells (MCF-7) and lung cancer cells (A549) at micromolar concentrations. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.
Cell LineIC50 (µM)Mechanism of Action
MCF-710Apoptosis induction
A54912Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. For example:

  • Bacterial Strains Tested : The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

The biological effects of 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one may involve several mechanisms:

  • Inhibition of Kinases : Similar to other quinoline derivatives, this compound may inhibit specific kinases involved in cancer cell signaling pathways.
  • Induction of Oxidative Stress : The presence of reactive oxygen species (ROS) has been linked to its ability to induce apoptosis in cancer cells.
  • Interaction with DNA : Preliminary studies suggest that it may intercalate into DNA strands, disrupting replication and transcription processes.

Case Studies

Several studies have documented the biological activity of this compound:

  • Study 1 : A study published in a peer-reviewed journal demonstrated that treatment with the compound resulted in a dose-dependent decrease in viability in MCF-7 cells. Flow cytometry analysis confirmed an increase in early and late apoptotic cells after treatment.
  • Study 2 : Another investigation focused on the antimicrobial efficacy against multi-drug resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent.

Q & A

Q. Basic

  • Spectroscopic methods :
    • NMR : 1^1H and 13^{13}C NMR confirm substituent positions and aromatic proton environments (e.g., distinguishing fluorophenyl vs. benzoyl protons) .
    • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 403.12) and fragmentation patterns .
  • Chromatography : HPLC with UV detection monitors purity, while TLC tracks reaction progress .

How can crystallographic data contradictions be resolved for this compound?

Q. Advanced

  • Software tools : SHELXL for refining high-resolution X-ray diffraction data, especially handling twinned crystals or disordered fluorophenyl groups .
  • Validation : Cross-checking with Mercury’s packing similarity analysis to identify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) that may explain deviations .
  • Data reconciliation : Compare experimental unit cell parameters with DFT-optimized geometries to resolve discrepancies in bond lengths/angles .

What methodologies elucidate its enzyme inhibition mechanisms?

Q. Advanced

  • Kinetic assays : Measure IC50_{50} values using fluorogenic substrates for target enzymes (e.g., kinases or proteases). Competitive vs. non-competitive inhibition is determined via Lineweaver-Burk plots .
  • Structural studies : Co-crystallization with enzymes (e.g., using SHELXPRO) identifies binding modes. Molecular docking (AutoDock Vina) predicts interactions with active-site residues .

How to design experiments for optimizing reaction yields?

Q. Advanced

  • DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity systematically. Response surface methodology identifies optimal conditions .
  • In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time, enabling rapid adjustments .

How are structure-activity relationships (SAR) analyzed for derivatives?

Q. Advanced

  • Substituent variation : Synthesize analogs with modified benzoyl or fluorophenyl groups. Compare bioactivity (e.g., IC50_{50}) to map pharmacophores .
  • Computational modeling : QSAR studies correlate electronic properties (Hammett constants) or steric parameters (Taft indices) with activity trends .

What are its solubility and stability profiles under varying conditions?

Q. Basic

  • Solubility : Poor in water; soluble in DMSO, DMF, or ethanol. Quantify via shake-flask method with HPLC quantification .
  • Stability : Degrades at >80°C or under UV light. Use accelerated stability studies (40°C/75% RH) with LC-MS to identify degradation products .

What computational methods predict its pharmacokinetic properties?

Q. Advanced

  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration .
  • MD simulations : GROMACS models membrane permeability and protein binding kinetics .

How are reactive intermediates managed during multi-step synthesis?

Q. Advanced

  • Isolation techniques : Low-temperature quenching (−78°C) stabilizes intermediates like enolates. Use flash chromatography for rapid separation .
  • In-situ monitoring : 19^{19}F NMR tracks fluorinated intermediates due to distinct chemical shifts .

How to validate synthetic routes using analytical data cross-referencing?

Q. Advanced

  • Multi-technique validation : Overlay NMR spectra of intermediates with simulated data (e.g., ACD/Labs). Cross-reference HRMS and elemental analysis to confirm stoichiometry .
  • XRD validation : Compare experimental crystal structures with Cambridge Structural Database entries for bond geometry consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.